molecular formula C12H12ClNO2 B2446440 1-(Chloromethyl)-3-(4-nitrophenyl)bicyclo[1.1.1]pentane CAS No. 2287332-69-6

1-(Chloromethyl)-3-(4-nitrophenyl)bicyclo[1.1.1]pentane

Cat. No.: B2446440
CAS No.: 2287332-69-6
M. Wt: 237.68
InChI Key: UYLNXSLANDCZQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloromethyl)-3-(4-nitrophenyl)bicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This compound is characterized by its unique bicyclic structure, which imparts significant strain and reactivity. The presence of a chloromethyl group and a nitrophenyl group further enhances its chemical properties, making it a valuable compound in various scientific research applications.

Preparation Methods

The synthesis of 1-(Chloromethyl)-3-(4-nitrophenyl)bicyclo[1.1.1]pentane typically involves the following steps:

    Starting Material: The synthesis begins with [1.1.1]propellane, a highly strained bicyclic compound.

    Nitration: The nitrophenyl group is introduced via an electrophilic aromatic substitution reaction.

Industrial production methods for this compound are not well-documented, but the continuous flow synthesis of bicyclo[1.1.1]pentane derivatives has been explored to achieve higher yields and scalability .

Chemical Reactions Analysis

1-(Chloromethyl)-3-(4-nitrophenyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Scientific Research Applications

1-(Chloromethyl)-3-(4-nitrophenyl)bicyclo[1.1.1]pentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-(4-nitrophenyl)bicyclo[1.1.1]pentane is primarily determined by its functional groups:

    Chloromethyl Group: This group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological macromolecules.

    Nitrophenyl Group: The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

1-(Chloromethyl)-3-(4-nitrophenyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives:

Properties

IUPAC Name

1-(chloromethyl)-3-(4-nitrophenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c13-8-11-5-12(6-11,7-11)9-1-3-10(4-2-9)14(15)16/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLNXSLANDCZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=CC=C(C=C3)[N+](=O)[O-])CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.